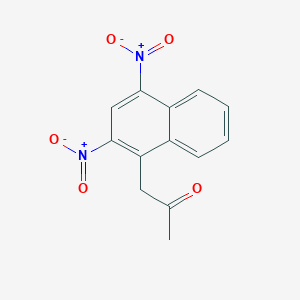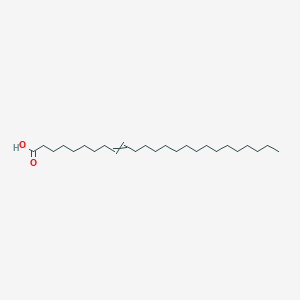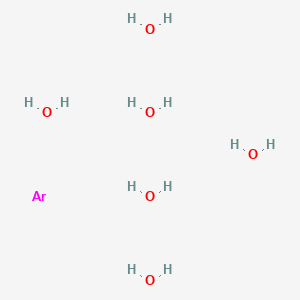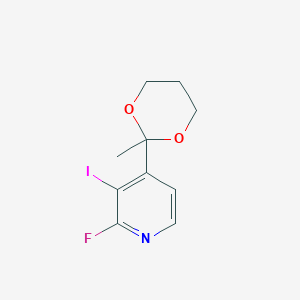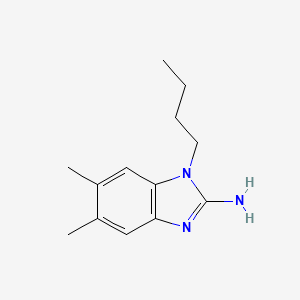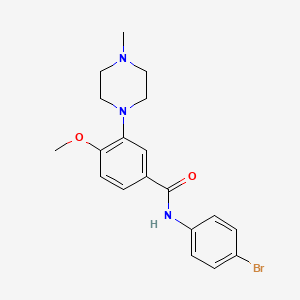![molecular formula C22H31BSi2 B14266174 [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) CAS No. 176704-54-4](/img/structure/B14266174.png)
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique structure combining phenylborane, cyclopentadiene, and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) typically involves the Diels-Alder reaction, a well-known method for forming six-membered rings. The reaction involves cyclopentadiene and phenylborane as the diene and dienophile, respectively. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
Scientific Research Applications
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its borane and cyclopentadiene groups with various molecular targets. The borane group can form stable complexes with Lewis bases, while the cyclopentadiene moiety can participate in cycloaddition reactions. These interactions facilitate the compound’s role in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane): Unique due to its combination of borane, cyclopentadiene, and trimethylsilane groups.
Cyclopentadienylborane: Lacks the trimethylsilane groups, making it less versatile in certain reactions.
Trimethylsilylborane: Does not contain the cyclopentadiene moiety, limiting its applications in cycloaddition reactions.
Uniqueness
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) stands out due to its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its unique structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
176704-54-4 |
|---|---|
Molecular Formula |
C22H31BSi2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
trimethyl-[2-[phenyl-(5-trimethylsilylcyclopenta-1,3-dien-1-yl)boranyl]cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C22H31BSi2/c1-24(2,3)21-16-10-14-19(21)23(18-12-8-7-9-13-18)20-15-11-17-22(20)25(4,5)6/h7-17,21-22H,1-6H3 |
InChI Key |
OXYOLESMZYJECJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC2[Si](C)(C)C)C3=CC=CC3[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
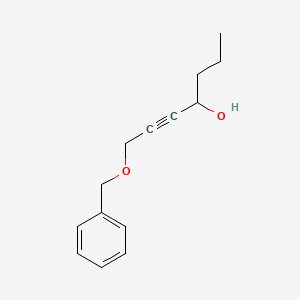
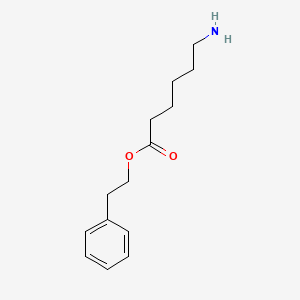
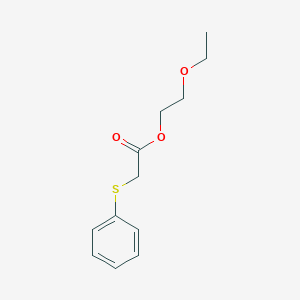
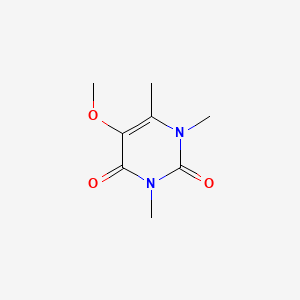
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
